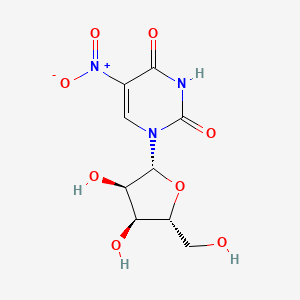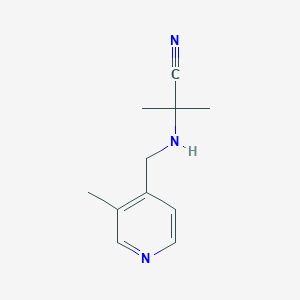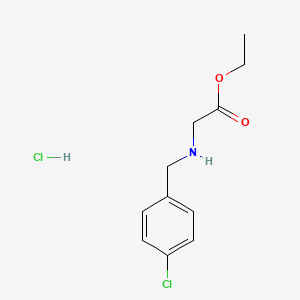
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2·HCl. It is a derivative of ethyl acetate, where the hydrogen atom of the amino group is replaced by a 4-chlorobenzyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride typically involves the reaction of ethyl glycinate hydrochloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The 4-chlorobenzyl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
- Ethyl 2-((4-methylbenzyl)amino)acetate hydrochloride
- Ethyl 2-((4-ethoxybenzyl)amino)acetate hydrochloride
Uniqueness
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C11H15Cl2NO2 |
|---|---|
Poids moléculaire |
264.14 g/mol |
Nom IUPAC |
ethyl 2-[(4-chlorophenyl)methylamino]acetate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3;1H |
Clé InChI |
CMZYSAIWCVMELW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)

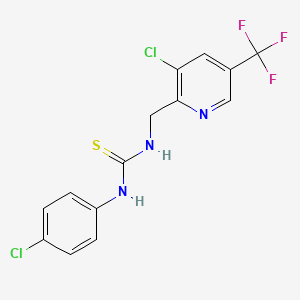
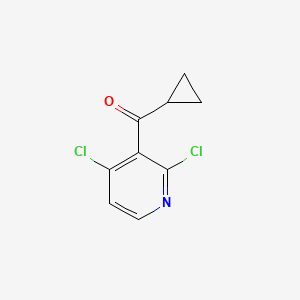
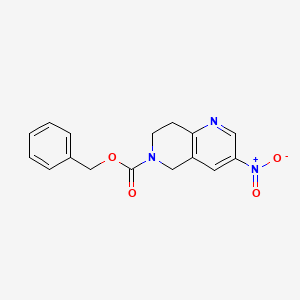
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate](/img/structure/B13094050.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
